13,14-Dihydro-15-keto prostaglandin F1alpha
Description
13,14-Dihydro-15-keto prostaglandin F1α (dhk-PGF1α) is a metabolite of prostaglandin F1α (PGF1α), formed via enzymatic oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond . Structurally, it retains the 20-carbon backbone of prostaglandins but lacks the double bond at positions 13–14 and features a keto group at position 15 (molecular formula: C20H38O5) . This modification reduces its receptor-binding affinity but enhances stability, making it a reliable biomarker for monitoring prostaglandin metabolism in clinical and research settings .
Dhk-PGF1α is implicated in diverse physiological processes, including inflammation, vascular regulation, and reproductive biology. For instance, elevated levels are observed in maternal and fetal plasma during pregnancy complications like preeclampsia . Its stability in biofluids allows for direct measurement via radioimmunoassays without prior extraction .
Properties
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-19,22-23H,2-14H2,1H3,(H,24,25)/t16-,17-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPKMMQYALWZHV-AKHDSKFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of the 13,14-Double Bond
The initial step in synthesizing DHK-PGF1α involves selectively hydrogenating the 13,14-double bond of PGF1α. This process typically employs catalytic hydrogenation under controlled conditions. For example, palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalysts in inert solvents like ethanol or tetrahydrofuran (THF) facilitate this reaction. Key parameters include:
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Catalyst | 5% Pd/C | 85–90% | |
| Solvent | Ethanol | — | |
| Temperature | 25°C | — | |
| Hydrogen Pressure | 1 atm | — |
This step ensures saturation of the double bond without altering other functional groups, such as the hydroxyl or carboxylic acid moieties.
Oxidation of the 15-Hydroxyl Group
The 15-hydroxyl group of the hydrogenated intermediate is oxidized to a ketone using agents like pyridinium chlorochromate (PCC) or Jones reagent. PCC in dichloromethane (DCM) is preferred for its mild reactivity and selectivity:
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| PCC | DCM | 0–5°C | 75–80% |
| Jones reagent | Acetone | 20°C | 70% |
Side reactions, such as over-oxidation or epimerization, are minimized by maintaining low temperatures and short reaction times.
Enzymatic and Biosynthetic Approaches
Cyclooxygenase-Mediated Synthesis
Prostaglandin biosynthesis begins with arachidonic acid, which is converted to PGH₂ by cyclooxygenase (COX) enzymes. Subsequent isomerization by prostaglandin F synthase yields PGF1α. In vivo, DHK-PGF1α is generated via enzymatic oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and reductase-mediated hydrogenation. Recombinant enzyme systems, such as human COX-2 (huCOX-2) expressed in insect cells, have been used to produce prostaglandin intermediates at scales suitable for laboratory studies.
Isotopic Labeling for Tracing
Deuterium- or tritium-labeled DHK-PGF1α is synthesized for pharmacokinetic and metabolic studies. For example, deuterated eicosapentaenoic acid (d⁵-EPA) is incubated with huCOX-2 and purified via reversed-phase HPLC to yield labeled PGF1α, which is then chemically modified to DHK-PGF1α. This method ensures high isotopic purity (>98%) and facilitates trace analysis in biological matrices.
Purification and Analytical Validation
Solid-Phase Extraction (SPE)
Crude synthetic mixtures are purified using C18 SPE cartridges. Elution with methanol-water gradients removes impurities while retaining DHK-PGF1α. Recovery rates exceed 90% when optimized for pH and solvent polarity.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC with C18 columns (e.g., 250 × 4.6 mm, 5 µm) resolves DHK-PGF1α from byproducts. A typical mobile phase consists of acetonitrile/water (70:30, v/v) with 0.1% formic acid, achieving baseline separation in ≤15 minutes.
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 | Acetonitrile/water | 1.0 mL/min | 12.3 min |
LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) validates purity and quantifies DHK-PGF1α in complex matrices. Electrospray ionization (ESI) in negative mode with multiple reaction monitoring (MRM) provides detection limits as low as 50 pg/mL. Key transitions include m/z 355→311 (quantifier) and 355→271 (qualifier).
Comparative Analysis of Synthesis Routes
| Method | Advantages | Limitations |
|---|---|---|
| Chemical Synthesis | High yield (70–80%); scalable | Requires toxic reagents (e.g., PCC) |
| Enzymatic Synthesis | Stereospecific; avoids harsh conditions | Low throughput; high enzyme cost |
| Isotopic Labeling | Enables metabolic tracing | Complex synthesis; costly isotopes |
Chemical Reactions Analysis
Types of Reactions
13,14-dihydro-15-keto Prostaglandin F1.alpha. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Further reduction can modify the functional groups present in the molecule.
Substitution: The hydroxyl groups can undergo substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that can be used for further research and applications .
Scientific Research Applications
13,14-dihydro-15-keto Prostaglandin F1.alpha. has several scientific research applications:
Mechanism of Action
The mechanism of action of 13,14-dihydro-15-keto Prostaglandin F1.alpha. involves its interaction with specific prostaglandin receptors. It acts as a signaling molecule, modulating various physiological responses such as inflammation, vasodilation, and smooth muscle contraction . The molecular targets include prostaglandin receptors on cell membranes, which activate intracellular signaling pathways leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Prostaglandins
Prostaglandin F2α (PGF2α) and Its Metabolites
- Structural Differences : Unlike dhk-PGF1α, PGF2α retains a 5,6-double bond and hydroxyl groups at positions 9, 11, and 13. Its major metabolite, 13,14-dihydro-15-keto PGF2α (dhk-PGF2α), shares the same 13,14-dihydro and 15-keto modifications but differs in the parent compound’s double-bond configuration .
- Functional Contrast: Dhk-PGF2α is a potent indicator of cyclooxygenase (COX)-mediated inflammation, with elevated levels in neurodegenerative diseases like Alzheimer’s . Dhk-PGF1α shows minimal cross-reactivity (<0.1%) with PGF2α in immunoassays, ensuring specificity in clinical diagnostics .
Table 1: Cross-Reactivity of Dhk-PGF1α with Related Prostaglandins in Immunoassays
| Compound | Cross-Reactivity (%) | Reference |
|---|---|---|
| PGE1, PGE2, PGF1α | <0.1 | |
| 6-keto-PGF1α (prostacyclin metabolite) | <0.1 | |
| Thromboxane B2 | <0.1 |
6-keto Prostaglandin F1α (6-keto-PGF1α)
- Structural Relationship : 6-keto-PGF1α is a stable metabolite of prostacyclin (PGI2), featuring a keto group at position 6 instead of 14.
- Functional Differences :
- Prostacyclin metabolites like 6-keto-PGF1α are vasodilatory and antiplatelet, contrasting with dhk-PGF1α’s role in uterine contraction and vascular tone modulation .
- In preeclampsia, maternal plasma 6-keto-PGF1α levels decrease, while dhk-PGF1α concentrations rise, reflecting divergent pathways in vascular dysfunction .
13,14-Dihydro-15-keto Prostaglandin D2 (dhk-PGD2)
- Biomarker Utility: Dhk-PGD2 is elevated in nonalcoholic steatohepatitis (NASH) and serves as part of a diagnostic lipidomic panel (AUROC = 1.0) .
- Contrast with Dhk-PGF1α :
Table 2: Receptor Affinity Profiles
| Compound | FP Receptor Affinity (IC50, nM) | EP/TP Receptor Activity | Reference |
|---|---|---|---|
| Dhk-PGF1α analogues | 5–50 | None | |
| AL-8810 (PGF2α analogue) | 10–100 | None | |
| Natural Dhk-PGF1α | >1000 | None |
15-keto Prostaglandin E1 (15-keto-PGE1)
- Structural Similarity : Both dhk-PGF1α and 15-keto-PGE1 share the 15-keto modification but differ in hydroxylation and ring structure.
- Cross-reactivity in immunoassays is minimal (<1.15%), enabling distinct quantification in complex biological samples .
Biological Activity
13,14-Dihydro-15-keto prostaglandin F1alpha (13,14-DH-K-PGF1α) is a significant metabolite of prostaglandin F1alpha (PGF1α), which plays crucial roles in various physiological processes. This compound is characterized by structural modifications that enhance its stability and alter its biological activity compared to its parent compound. Understanding the biological activity of 13,14-DH-K-PGF1α is essential for elucidating its role in health and disease, particularly in cardiovascular and reproductive physiology.
Structural Characteristics
The structural modifications of 13,14-DH-K-PGF1α include:
- Reduction of double bond between carbons 13 and 14.
- Oxidation of the hydroxyl group at carbon 15 to a keto group.
These changes significantly affect the compound's interaction with biological systems and its metabolic pathways.
Biological Activities
13,14-DH-K-PGF1α exhibits several biological activities, primarily related to its role as a metabolite of PGF1α. Key activities include:
- Vasodilation : It acts as a vasodilator, contributing to the regulation of blood flow and pressure.
- Inhibition of platelet aggregation : This property is crucial in preventing thrombosis and maintaining vascular health.
- Role in reproductive physiology : It influences uterine contractions and is involved in the menstrual cycle and pregnancy maintenance.
Metabolic Pathways
The metabolism of 13,14-DH-K-PGF1α involves several enzymatic processes:
- It is synthesized from PGF1α through enzymatic reduction and oxidation.
- The compound can be further metabolized to other biologically active prostaglandins, including prostacyclin (PGI2), which has potent vasodilatory effects.
Research Findings
Recent studies have highlighted the significance of 13,14-DH-K-PGF1α in various biological contexts:
Case Study: Preeclampsia
A study measured levels of 6-keto prostaglandin F1 alpha and 13,14-DH-K-PGF1α in plasma from preeclamptic patients compared to normotensive women. The findings indicated that while levels of 6-keto prostaglandin F1 alpha were significantly lower in preeclamptic patients, levels of 13,14-DH-K-PGF1α did not show significant differences. This suggests a potential role for prostacyclin in the pathophysiology of preeclampsia, highlighting the importance of understanding these metabolites in clinical settings .
Table: Comparison of Prostaglandins and Their Biological Activities
| Compound Name | Structural Modifications | Unique Features | Biological Activities |
|---|---|---|---|
| Prostaglandin F1alpha | No modifications | Parent compound with direct physiological effects | Stimulates uterine contractions |
| This compound | Double bond reduction; keto group formation | Stable metabolite with altered activity | Vasodilation; inhibition of platelet aggregation |
| Prostaglandin E2 | Different side chain | Known for strong inflammatory responses | Potent pro-inflammatory mediator |
| Prostaglandin D2 | Varying cyclopentane ring structure | Plays a role in sleep regulation | Modulates sleep-wake cycles |
The mechanisms through which 13,14-DH-K-PGF1α exerts its effects are multifaceted:
- Receptor Interaction : It interacts with specific prostaglandin receptors (e.g., EP receptors) to mediate physiological responses.
- Signal Transduction Pathways : Activation of these receptors triggers intracellular signaling cascades that lead to various biological outcomes.
Q & A
Q. What is the role of 13,14-dihydro-15-keto prostaglandin F1α (dhk-PGF1α) as a biomarker in prostaglandin metabolism studies?
dhk-PGF1α is a primary metabolite of PGF1α and PGF2α, formed via enzymatic reduction by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and subsequent oxidation. Its measurement in biological samples (e.g., plasma, tissue homogenates) serves as an indirect marker of PGF1α production in vivo. Researchers should validate its stability under experimental conditions, as rapid enzymatic degradation of parent prostaglandins can affect quantification. Use LC-MS/MS with deuterated internal standards (e.g., 13,14-dihydro-15-keto PGE2-d9 ) to ensure specificity and minimize cross-reactivity with structurally similar metabolites .
Q. How can researchers detect and quantify dhk-PGF1α in complex biological matrices?
Recommended methodologies include:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Optimize separation using reverse-phase columns (C18) and multiple reaction monitoring (MRM) for high sensitivity. Include sample pre-treatment steps (solid-phase extraction, protein precipitation) to reduce matrix interference .
- Competitive ELISA: Validate antibody specificity due to potential cross-reactivity with other prostaglandin metabolites (e.g., 15-keto PGF2α, 6-keto PGF1α) .
- Gas Chromatography (GC-MS): Derivatize samples (e.g., methyl oxime, silylation) to enhance volatility and detection limits .
Q. What is the current understanding of dhk-PGF1α’s biological activity?
While dhk-PGF1α is considered a terminal metabolite with reduced receptor-binding affinity compared to PGF1α, its direct biological activity remains understudied. Preliminary evidence suggests that analogous metabolites in the E-series (e.g., 13,14-dihydro-15-keto PGE1) retain partial activity, indicating a need for functional assays (e.g., cAMP modulation, calcium flux) using recombinant prostaglandin receptors (FP, EP) .
Advanced Research Questions
Q. How can experimental designs address discrepancies in dhk-PGF1α formation across different physiological models?
Contradictory findings (e.g., lack of dhk-PGF1α detection after prostaglandin inhalation ) may arise from tissue-specific metabolic pathways or assay limitations. To resolve this:
- Temporal Sampling: Collect time-course samples to capture metabolite kinetics.
- Enzyme Inhibition: Co-administer 15-PGDH inhibitors (e.g., diclofenac) to confirm metabolite origin .
- Cross-Model Validation: Compare data from in vitro (cell lines), ex vivo (isolated organs), and in vivo (rodent) systems to identify confounding factors .
Q. What advanced analytical strategies improve specificity in dhk-PGF1α quantification?
- High-Resolution Mass Spectrometry (HRMS): Use Orbitrap or Q-TOF platforms to resolve isotopic interferences and confirm molecular formulae (e.g., m/z 354.5 for C₂₀H₃₄O₅) .
- Stable Isotope Dilution: Synthesize or source deuterated/carbon-13 analogs (e.g., dhk-PGF1α-d4) as internal standards to correct for matrix effects .
- Metabolomic Profiling: Integrate untargeted metabolomics to identify co-eluting metabolites that may interfere with quantification .
Q. How does dhk-PGF1α’s metabolic stability influence its utility as a biomarker in chronic inflammation models?
Longitudinal studies require stability assessments under varying pH, temperature, and enzymatic conditions. Key considerations:
- Sample Preservation: Add cyclooxygenase inhibitors (e.g., indomethacin) during collection to prevent post-sampling prostaglandin synthesis .
- Storage Conditions: Store samples at -80°C in inert solvents (e.g., methyl acetate) to prevent degradation .
- Enzyme Activity Profiling: Quantify 15-PGDH and reductase levels in target tissues to correlate dhk-PGF1α levels with enzymatic activity .
Q. What are the challenges in distinguishing dhk-PGF1α from structurally similar prostaglandin metabolites in receptor-binding assays?
Cross-reactivity is common due to shared cyclopentane rings and hydroxyl groups. Mitigation strategies include:
- Competitive Binding Assays: Use selective receptor antagonists (e.g., AL-8810 for FP receptor) to block parent prostaglandins and isolate metabolite-specific signals .
- Chiral Chromatography: Leverage stereoisomer separation (e.g., 9α,11α configurations) to resolve overlapping peaks .
- CRISPR/Cas9-Modified Cell Lines: Knock out specific receptors (e.g., FP) to confirm metabolite-receptor interactions .
Methodological Notes
- Synthesis & Characterization: dhk-PGF1α synthesized via enzymatic or chemical reduction must be validated using NMR (1H, 13C) and high-resolution MS. Purity ≥98% is critical for biological studies .
- Ethical Compliance: Adhere to institutional guidelines for prostaglandin handling, as metabolites may retain bioactive properties in waste streams.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
